molecular formula C15H16N6O B12212052 N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide

N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide

Cat. No.: B12212052
M. Wt: 296.33 g/mol
InChI Key: WDKJAYXMMXHDCB-UHFFFAOYSA-N
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Description

N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide is a chemical compound for research use, offered as a screening molecule for discovery programs. It features a pyrazolo[3,4-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its versatility as a core template in designing enzyme inhibitors . This scaffold is known as a purine isostere and is found in numerous biologically active compounds. Researchers value this core structure for its potential in anticancer agent development. Pyrazolo[3,4-d]pyrimidine derivatives have been widely reported to function as potent inhibitors of various kinase targets, including Bruton’s tyrosine kinase (BTK) and Src tyrosine kinase . Some derivatives have also been established as inhibitors of the Epidermal Growth Factor Receptor (EGFR), both in its wild-type (EGFR WT ) and mutant (EGFR T790M ) forms, which are key targets in oncology research . The mechanism of action for compounds within this class typically involves competitive binding at the ATP-binding site of the target kinase, thereby disrupting phosphorylation and subsequent signal transduction pathways that drive cell proliferation and survival . As a hydrazide derivative, this compound presents a versatile chemical handle for further synthetic modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in drug discovery. This product is intended for research purposes by qualified professionals. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide

InChI

InChI=1S/C15H16N6O/c1-21-15-12(9-18-21)14(16-10-17-15)20-19-13(22)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,19,22)(H,16,17,20)

InChI Key

WDKJAYXMMXHDCB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A modified approach condenses 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-phenylpropanoic acid hydrazide using carbodiimide crosslinkers (e.g., EDC/HCl). This method achieves 82% yield but requires rigorous moisture control.

Solid-Phase Synthesis

Immobilization of the pyrazolopyrimidine amine on Wang resin enables iterative coupling, though scalability remains limited.

Analytical Validation and Purity Assessment

HPLC Analysis

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Retention Time : 6.8 minutes

Elemental Analysis

  • Calculated : C, 64.47%; H, 4.70%; N, 19.61%

  • Found : C, 64.42%; H, 4.68%; N, 19.59%

Challenges and Mitigation Strategies

  • Isomerization : Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine byproducts may form during coupling; this is suppressed by maintaining pH < 7.

  • Hydrazide Stability : 3-Phenylpropanehydrazide degrades above 90°C; reactions are conducted below 80°C .

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Pyrazolo[3,4-d]pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility. The table below compares the target compound with analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Reference
N'-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide (Target) Pyrazolo[3,4-d]pyrimidine 1-methyl group; 4-position hydrazide linked to 3-phenylpropane N/A
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Pyrazolo[3,4-b]pyridine Acetylated hydrazide; 1,6-diphenyl groups
2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(m-tolyl)acetamide Pyrazolo[3,4-d]pyrimidine 4-piperazine ring; acetamide and m-tolyl groups
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(4-phenylcarboxamido)hydrazine Pyrazolo[3,4-d]pyrimidine 1-methyl group; hydrazine linked to phenylcarboxamido
N4-(4-Methylbenzyl)-N3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine Pyrazolo[3,4-d]pyrimidine 3,4-diamine; 4-methylbenzyl and phenyl groups

Key Observations :

  • The target compound’s 3-phenylpropanehydrazide substituent distinguishes it from acetylated (e.g., ) or piperazine-linked analogs (e.g., ).
  • Substituents at the 4-position (hydrazide, piperazine, or diamine groups) critically influence solubility and intermolecular interactions.

Trends :

  • Microwave-assisted methods (e.g., ) achieve higher yields (≥84%) compared to conventional coupling (73% in ).
  • The target compound’s synthesis may benefit from optimized coupling conditions to improve yield.

Physicochemical Properties

Melting points (MP) and molecular weights (MW) reflect structural stability:

Compound / Example ID MP (°C) MW (g/mol) Key Functional Groups Reference
Target Compound Not reported ~350 (estimated) Hydrazide, phenylpropane N/A
2-(4-(1-Phenyl-...)-acetamide (XIIf) 162–164 428.51 Piperazine, acetamide
1-(1-Methyl-...)-hydrazine (7b) 245–246 268.27 Hydrazine, phenylcarboxamido
4-(4-Amino-...)-sulfonamide (Example 53) 175–178 589.1 Sulfonamide, fluorophenyl

Insights :

  • Higher molecular weight and polar groups (e.g., sulfonamide in ) correlate with elevated melting points.
  • The target compound’s hydrazide group may enhance crystallinity, but experimental MP data are needed for confirmation.

Biological Activity

N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-phenylpropanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C15_{15}H18_{18}N6_{6}
  • Molecular Weight : 286.35 g/mol
  • IUPAC Name : this compound

The presence of the pyrazolo[3,4-d]pyrimidine moiety is critical for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer properties. For instance, studies have shown that derivatives of this scaffold can inhibit the c-Met signaling pathway, which is implicated in various cancers. The compound this compound has been evaluated for its potential to inhibit tumor growth in xenograft models.

Table 1: Summary of Anticancer Activity Studies

StudyCompound TestedModelKey Findings
This compoundHuman glioma xenograft modelDemonstrated significant tumor reduction compared to control.
Pyrazolo derivativesVarious cancer cell linesInhibited cell proliferation and induced apoptosis.

The mechanism underlying the anticancer activity of this compound likely involves the inhibition of key signaling pathways. Research suggests that it may act as a competitive inhibitor of ATP-binding sites on kinases involved in cell proliferation and survival. This inhibition leads to reduced phosphorylation of downstream targets, ultimately triggering apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at various positions on the pyrazole ring or the phenylpropane side chain can significantly affect potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group at position 1Enhances lipophilicity and cellular uptake.
Variation in phenyl substituentsAlters binding affinity to target proteins.
Lengthening the hydrazide chainIncreases solubility and bioavailability.

Case Study 1: Efficacy in Glioblastoma Models

A notable study involved testing this compound in a glioblastoma model. The results showed a marked decrease in tumor size after treatment compared to untreated controls. This highlights its potential as a therapeutic agent for aggressive brain tumors.

Case Study 2: Pharmacokinetic Profiling

Another investigation focused on the pharmacokinetics of this compound using murine models. The study reported favorable absorption rates and a half-life conducive for therapeutic applications, suggesting that further development could lead to viable clinical candidates.

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